3-Acetyl-4-methylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

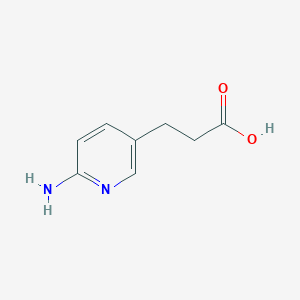

3-Acetyl-4-methylbenzene-1-sulfonamide is a type of sulfonamide compound . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Synthesis Analysis

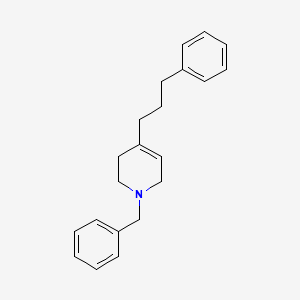

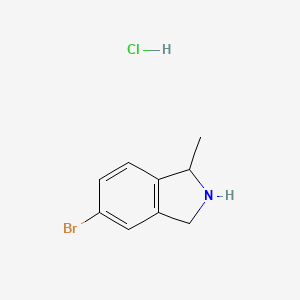

The synthesis of sulfonamide-based indole derivatives, which includes 3-Acetyl-4-methylbenzene-1-sulfonamide, involves various techniques . For instance, sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide were reacted with the derivatives of substituted N-alkyl acetyl indoxyl .Molecular Structure Analysis

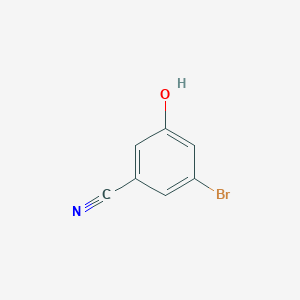

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular weight of 4-methylbenzene-1-sulfonamide, a related compound, is 171.21 .Chemical Reactions Analysis

Sulfonamides, including 3-Acetyl-4-methylbenzene-1-sulfonamide, undergo various chemical reactions. For instance, p-Toluenesulfonamide undergoes FeCl3-catalyzed direct substitution reaction with benzylic and allylic alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides vary. For instance, 1-Acetyl-4-methylbenzene, a related compound, has a density of 1.004 g/mL at 20 °C and 1.005 g/mL at 25 °C (lit.), with a melting point of 22-24 °C (lit.) and a boiling point of 226 °C (lit.) .Applications De Recherche Scientifique

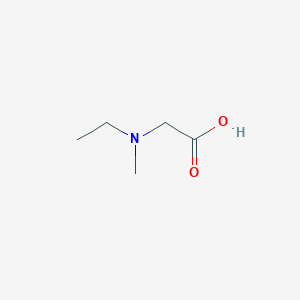

1. Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides Sulfonamides like 3-Acetyl-4-methylbenzene-1-sulfonamide have been widely applied as building blocks in medical chemistry . They are used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .

Antibacterial Property

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These properties allow them to play a role in treating a diverse range of disease states .

Treatment of Diuresis

Sulfonamides are used in the treatment of diuresis . Diuresis is a condition that increases the production of urine, causing the body to get rid of excess water .

Treatment of Hypoglycemia

Sulfonamides can be used in the treatment of hypoglycemia . Hypoglycemia is a condition characterized by an abnormally low level of blood sugar (glucose), your body’s main energy source .

Treatment of Thyroiditis

Sulfonamides can also be used in the treatment of thyroiditis . Thyroiditis is an inflammation of the thyroid gland .

Treatment of Inflammation

Sulfonamides have anti-inflammatory properties and can be used in the treatment of inflammation .

Treatment of Glaucoma

Sulfonamides can be used in the treatment of glaucoma . Glaucoma is a group of eye conditions that damage the optic nerve, which is vital to good vision .

Catalyst-free Arylation

Sulfonamides like 3-Acetyl-4-methylbenzene-1-sulfonamide can undergo arylation with boronic acid in the presence of K3PO4 and CH3CN under blue LED irradiation . This process provides diaryl sulfone with a considerable yield .

Mécanisme D'action

Target of Action

3-Acetyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 3-Acetyl-4-methylbenzene-1-sulfonamide disrupts the folic acid synthesis pathway . Folic acid is a vital cofactor in the synthesis of nucleic acids. Its deficiency leads to impaired DNA synthesis and cell division, affecting the growth and survival of bacteria .

Pharmacokinetics

They are also known to have high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folic acid synthesis by 3-Acetyl-4-methylbenzene-1-sulfonamide leads to a decrease in bacterial growth and multiplication . This results in a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .

Action Environment

The action of 3-Acetyl-4-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

Orientations Futures

Sulfonamides are commonly used worldwide in both human and veterinary medicine due to their antifungal and herbicidal properties . They are widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . Future research will likely continue to explore the potential uses and effects of these compounds .

Propriétés

IUPAC Name |

3-acetyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXCLXTYLJQKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594071 |

Source

|

| Record name | 3-Acetyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189814-25-3 |

Source

|

| Record name | 3-Acetyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)